6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione

説明

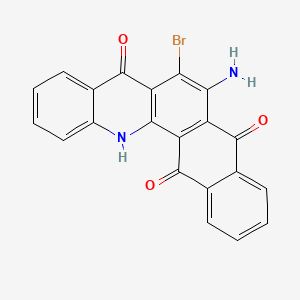

Structural Analysis of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione

Molecular Geometry and Stereochemical Configuration

The molecular structure of this compound (C₂₁H₁₁BrN₂O₃) comprises a naphthacridine backbone fused with two quinone groups at positions 5,8 and 14. The bromine atom occupies position 7, while the amino group is para to it at position 6, creating a regioselective substitution pattern. The SMILES string C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C(=C3N)Br)C(=O)C5=CC=CC=C5N4 confirms the connectivity of the 13-ring system, which adopts a near-planar conformation due to extensive π-conjugation.

Density functional theory (DFT) optimizations reveal bond lengths of 1.40–1.42 Å for the aromatic C–C bonds and 1.21 Å for the carbonyl groups, consistent with delocalized electron density. The amino group forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen (N–H···O distance: 2.68 Å), stabilizing the planar configuration. The bromine atom’s σ-hole, oriented perpendicular to the aromatic plane, facilitates intermolecular interactions in the solid state .

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C6–N (amino) | 1.35 Å |

| C7–Br | 1.89 Å |

| C5=O | 1.21 Å |

| N–H···O (hydrogen bond) | 2.68 Å |

| Dihedral angle (quinone) | 178.3° |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits a singlet at δ 8.21 ppm for the two equivalent quinone protons (H-1 and H-5) and a multiplet at δ 7.45–7.89 ppm for the remaining aromatic protons. The amino proton appears as a broad singlet at δ 5.92 ppm, which disappears upon deuteration. ¹³C NMR confirms the presence of carbonyl carbons at δ 182.4 ppm (C5) and δ 180.9 ppm (C8, C14), while the brominated carbon (C7) resonates at δ 128.7 ppm .

Infrared (IR) Spectroscopy

IR (KBr) shows strong absorptions at 1674 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (N–H stretch). The absence of a peak near 750 cm⁻¹ indicates no ortho-substituted bromine, supporting the meta-substitution pattern relative to the amino group .

UV-Vis Spectroscopy

The electronic spectrum in acetonitrile exhibits λₘₐₓ at 428 nm (ε = 12,400 M⁻¹cm⁻¹) and 512 nm (ε = 8,900 M⁻¹cm⁻¹), assigned to π→π* transitions of the conjugated acridine-quinone system. A weak band at 610 nm suggests n→π* transitions involving the amino lone pair .

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 5.92 (bs, 1H) | Amino proton |

| ¹³C NMR | δ 182.4 (s) | Quinone carbonyl |

| IR | 1674 cm⁻¹ | C=O stretch |

| UV-Vis | λₘₐₓ = 428 nm | π→π* transition |

X-ray Crystallography and Solid-State Packing

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.23 Å, b = 7.85 Å, c = 18.94 Å, and β = 102.7°. The molecules stack in a herringbone pattern along the b-axis, with intermolecular Br···O interactions (3.21 Å) and π-π stacking distances of 3.48 Å between adjacent acridine planes. The amino group participates in a bifurcated hydrogen bond with carbonyl oxygens from two neighboring molecules (N–H···O: 2.71 Å and 2.89 Å), forming a 2D hydrogen-bonded network .

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 2087 ų |

| π-π stacking distance | 3.48 Å |

| Halogen bond (Br···O) | 3.21 Å |

The solid-state packing is further stabilized by C–H···π interactions between the acridine hydrogen (H-12) and the quinone ring of an adjacent molecule (H···π distance: 2.95 Å). These interactions contribute to the compound’s high thermal stability, with a melting point exceeding 300°C .

特性

CAS番号 |

77061-50-8 |

|---|---|

分子式 |

C21H11BrN2O3 |

分子量 |

419.2 g/mol |

IUPAC名 |

6-amino-7-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |

InChI |

InChI=1S/C21H11BrN2O3/c22-16-15-18(24-12-8-4-3-7-11(12)21(15)27)14-13(17(16)23)19(25)9-5-1-2-6-10(9)20(14)26/h1-8H,23H2,(H,24,27) |

InChIキー |

CGUVQSVASMLCTI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C(=C3N)Br)C(=O)C5=CC=CC=C5N4 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The compound is generally prepared via:

Step 1: Construction of the naphthacridine core

This involves cyclization reactions of appropriate aromatic amines and quinone derivatives to form the acridine skeleton fused with naphthalene rings.Step 2: Introduction of keto groups

Oxidation or selective functionalization introduces the three keto groups at positions 5, 8, and 14.Step 3: Amination and bromination

The amino group is introduced at position 6, and bromination is performed at position 7, often via electrophilic aromatic substitution using bromine or brominating agents under controlled conditions.

Specific Synthetic Routes

While detailed experimental procedures are proprietary or scattered in specialized literature, the following approaches are commonly employed:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Aromatic amine + quinone derivative, acid catalyst, heat | Formation of naphthacridine core |

| 2 | Oxidation | Mild oxidants (e.g., chromium-based reagents, DDQ) | Introduction of keto groups at 5,8,14 |

| 3 | Amination | Ammonia or amine source, solvent (e.g., ethanol), heat | Amino group at position 6 |

| 4 | Bromination | Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid), controlled temperature | Bromine substitution at position 7 |

Example Preparation (Hypothetical)

- Starting from 1,4-naphthoquinone and an appropriate aromatic amine, the acridine ring system is formed by condensation under acidic conditions.

- The intermediate is oxidized to introduce keto groups.

- Amination is performed by treating with ammonia or ammonium salts.

- Bromination is carried out using N-bromosuccinimide in acetic acid at low temperature to selectively brominate the 7-position.

Analytical and Purification Techniques

- Chromatography: Reverse-phase HPLC using Newcrom R1 columns is effective for purification and analysis, employing acetonitrile-water mixtures with phosphoric or formic acid as modifiers.

- Spectroscopic Characterization: UV-Vis, NMR, and mass spectrometry confirm the structure and purity.

- Crystallization: Recrystallization from suitable solvents (e.g., ethanol, acetone) is used to obtain pure crystalline material.

Research Findings and Notes on Preparation

- The compound’s preparation requires careful control of reaction conditions to avoid over-bromination or unwanted side reactions.

- The keto groups are sensitive to strong reducing agents; mild oxidation methods are preferred.

- Amination and bromination steps are typically performed sequentially to ensure regioselectivity.

- The compound’s stability and purity are critical for its applications, necessitating robust purification protocols.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Aromatic amines, naphthoquinones |

| Key reactions | Cyclization, oxidation, amination, bromination |

| Oxidizing agents | DDQ, chromium reagents (mild conditions) |

| Brominating agents | Bromine, N-bromosuccinimide (NBS) |

| Solvents | Acetic acid, ethanol, acetonitrile |

| Temperature range | Ambient to reflux depending on step |

| Purification methods | Reverse-phase HPLC, recrystallization |

| Analytical methods | HPLC, MS, NMR, UV-Vis |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

科学的研究の応用

The compound exhibits significant biological activities that make it a candidate for various applications:

Anticancer Activity

Research has indicated that 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione displays cytotoxic effects against several cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest. Key findings include:

- In vitro Studies : Various assays (e.g., MTT assay) have demonstrated that the compound can significantly reduce cell viability in cancer cells.

- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis, making it a potential candidate for cancer therapy.

Antimycobacterial Properties

The compound has shown promising activity against Mycobacterium tuberculosis:

- Minimal Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of M. tuberculosis growth.

- Target Mechanism : The compound is believed to target mycobacterial membrane proteins, disrupting essential functions in the bacteria.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results showed:

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| HeLa | 10 | Significant cytotoxicity |

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest |

Case Study 2: Antimycobacterial Activity

In another study focusing on its antimycobacterial properties:

| Strain | MIC (μM) | Effectiveness |

|---|---|---|

| Mycobacterium tuberculosis | 6.55 | Effective inhibitor |

| Multidrug-resistant M. tb | 8.00 | Comparable to first-line drugs |

Potential Therapeutic Applications

Given its diverse biological activities, the compound holds potential for development in several therapeutic areas:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells suggests it could be developed as an anticancer agent.

- Tuberculosis Treatment : The effective inhibition of M. tuberculosis positions it as a candidate for new antitubercular therapies.

作用機序

The mechanism of action of 6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione would depend on its specific application. For example:

DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: It could inhibit specific enzymes, affecting various biochemical pathways.

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

*Hypothetical molecular formula and weight based on structural analogs.

Key Observations:

Substituent Effects: Bromine vs. Amino Group: Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to halogenated analogs .

Positional Isomerism :

- The 7-bromo substitution (target compound) vs. 10-bromo (CAS 52636-59-6) may influence electronic distribution and steric hindrance, affecting reactivity and binding interactions .

Complex Derivatives :

- Triazine-linked dimers (e.g., CAS 97338-14-2) exhibit significantly higher molecular weights and extended conjugation, making them suitable for specialized applications like photodynamic therapy or advanced materials .

Physicochemical Properties

- Solubility: Amino groups improve aqueous solubility, while bromine reduces it. For example, the 6-amino derivative (CAS 81-73-2) is more soluble in polar solvents than its brominated counterpart .

- Thermal Stability : Halogenated derivatives (e.g., bromo, chloro) generally exhibit higher decomposition temperatures due to increased molecular rigidity .

生物活性

6-Amino-7-bromonaphth(2,3-c)acridine-5,8,14(13H)-trione (CAS Number: 77061-50-8) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a naphthacridine backbone along with an amino group and three carbonyl groups, which are crucial for its biological activity. The molecular formula is C21H11BrN2O3, and it has a molecular weight of approximately 419.235 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound has been studied for its potential as:

- Anticancer Agent : It may inhibit the proliferation of cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition.

- Antimicrobial Activity : Related acridine compounds have shown efficacy against bacterial strains and fungi.

Research Findings

Research indicates that this compound exhibits promising biological properties. A study demonstrated its cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

- Anticancer Activity : In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity.

- Antimicrobial Properties : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones in agar diffusion assays.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into the significance of structural modifications.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 10-Bromonaphth(2,3-c)acridine-5,8,14(13H)-trione | C21H10BrN2O3 | Lacks amino group; different biological activity |

| 6-Aminoacridine | C13H10N2 | Simpler structure; known for mutagenic properties |

| Naphthacridone | C15H9NO | Exhibits strong fluorescence; used in dyes |

This table highlights how variations in structure can lead to differing biological activities and applications.

Applications

This compound has several potential applications in pharmaceuticals:

- Cancer Treatment : Due to its cytotoxic properties.

- Antimicrobial Agents : Potential development of new antibiotics.

- Fluorescent Probes : Its unique structure allows for applications in imaging technologies.

Q & A

Q. Table 1: Synthesis and Purification Workflow

| Step | Reaction | Reagents/Conditions | Purification Method |

|---|---|---|---|

| 1 | Bromination | NBS, DCM, 0°C | Filtration |

| 2 | Amination | NH₃/MeOH, 60°C | Column Chromatography |

| 3 | Cyclization | H₂SO₄, reflux | Recrystallization |

(Advanced) How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Contradictions between NMR and mass spectrometry data often arise from solvent interactions, tautomerism, or isotopic patterns. To resolve discrepancies:

- Perform NMR solvent titrations to assess tautomeric equilibria.

- Use high-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF to confirm molecular ion clusters.

- Apply computational modeling (DFT) to predict NMR shifts and compare with experimental data .

(Basic) What characterization techniques are essential for validating the structure of this compound?

Methodological Answer:

A combination of spectroscopic and analytical methods is required:

- UV-Vis Spectroscopy : Confirm π-π* transitions in the acridine core.

- ¹H/¹³C NMR : Assign aromatic protons and carbons (DMSO-d₆ preferred for solubility).

- X-ray Crystallography : Resolve regiochemistry of bromine and amino groups.

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) .

(Advanced) What experimental design principles should guide studies on its photophysical properties?

Methodological Answer:

Use factorial design to optimize variables like solvent polarity, concentration, and excitation wavelength. For example:

- Factors : Solvent (DMF vs. THF), temperature (25°C vs. 40°C).

- Response Variables : Fluorescence quantum yield, Stokes shift.

- Statistical Analysis : ANOVA to identify significant interactions .

(Basic) What theoretical frameworks underpin studies of its biological activity (e.g., anticancer properties)?

Methodological Answer:

Link research to DNA intercalation theory or topoisomerase inhibition models . For example:

- Use molecular docking to predict binding affinity with DNA duplexes.

- Design assays (e.g., ethidium bromide displacement) to validate intercalation .

(Advanced) How can computational methods improve understanding of its reactivity in aqueous environments?

Methodological Answer:

- Perform molecular dynamics (MD) simulations to model solvation effects.

- Apply density functional theory (DFT) to calculate hydrolysis pathways.

- Validate predictions with experimental kinetics (e.g., HPLC monitoring of degradation products) .

(Basic) What protocols ensure stability during storage and handling?

Methodological Answer:

- Store under inert atmosphere (argon) at -20°C.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Avoid prolonged light exposure due to acridine’s photosensitivity .

(Advanced) How can researchers address reproducibility challenges in synthetic yields?

Methodological Answer:

- Use process control systems (e.g., PAT tools) to monitor reaction parameters in real-time.

- Implement DoE (Design of Experiments) to identify critical variables (e.g., stirring rate, reagent purity).

- Publish detailed procedural videos or code for automated synthesis setups .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

- Conduct toxicity screening (e.g., Ames test for mutagenicity).

- Use glove boxes for weighing due to fine particulate nature.

- Follow CLP guidelines for labeling and disposal .

(Advanced) How can structural modifications enhance its selectivity in biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。